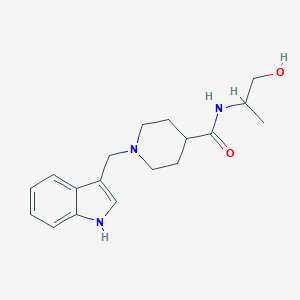

L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'amprolium est un composé organique principalement utilisé comme coccidiostatique chez les volailles. Il s'agit d'un analogue de la thiamine qui bloque le transporteur de thiamine des espèces d'Eimeria, empêchant la synthèse des glucides et contrôlant ainsi la coccidiose chez les volailles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du chlorhydrate d'amprolium implique la condensation de l'éthoxyméthylènemalononitrile avec l'acétamide pour former une pyrimidine substituée. Cette réaction implique probablement l'addition conjuguée de l'azote de l'amidine au malononitrile, suivie de la perte d'éthoxyde. L'azote de l'amidine restant s'additionne ensuite à l'un des nitriles, conduisant à la formation de la pyrimidine. La réduction du nitrile donne le composé aminométhyle correspondant. La méthylation exhaustive de l'amine, suivie du déplacement de l'azote quaternaire activé par l'ion bromure, donne l'intermédiaire clé. Enfin, le déplacement de l'halogène par l'α-picoline donne le chlorhydrate d'amprolium .

Méthodes de production industrielle : En milieu industriel, le chlorhydrate d'amprolium est produit en dissolvant le produit brut dans l'eau sous conditions chauffées, puis en décolorant avec du charbon actif. La solution est ensuite évaporée sous pression réduite, refroidie et centrifugée pour obtenir le produit humide. Ce produit est ensuite séché pour obtenir du chlorhydrate d'amprolium de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'amprolium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le groupe nitrile dans les étapes intermédiaires de sa synthèse est réduit pour former le composé aminométhyle.

Substitution : La synthèse implique des réactions de substitution, telles que le déplacement de l'halogène par l'α-picoline.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont utilisés.

Substitution : Les réactions de déplacement d'halogène utilisent souvent des réactifs comme le bromure de sodium ou l'α-picoline.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent la pyrimidine substituée, le composé aminométhyle et enfin le chlorhydrate d'amprolium .

4. Applications de la recherche scientifique

Le chlorhydrate d'amprolium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des analogues de la thiamine et de leurs interactions.

Biologie : Il est utilisé dans la recherche sur les espèces d'Eimeria et leurs voies métaboliques.

Médecine : Il est utilisé en médecine vétérinaire pour contrôler la coccidiose chez les volailles et les autres animaux.

Industrie : Il est utilisé comme additif alimentaire pour prévenir la coccidiose chez les volailles, assurant une croissance saine et une productivité élevée

5. Mécanisme d'action

Le chlorhydrate d'amprolium agit comme un antagoniste de la thiamine en raison de sa similitude structurelle avec la thiamine (vitamine B1). Il entre en compétition avec l'absorption de la thiamine par les parasites d'Eimeria, bloquant le transporteur de thiamine. Ce blocage empêche les parasites d'utiliser la thiamine, qui est essentielle à la synthèse des glucides, inhibant ainsi leur croissance et leur prolifération .

Composés similaires :

Ethopabate : Un autre coccidiostatique utilisé chez les volailles.

Sulfonamides : Souvent utilisé en conjonction avec le chlorhydrate d'amprolium pour une efficacité accrue.

Diclazuril : Une autre classe de coccidiostatique avec un mécanisme d'action distinct

Unicité : Le chlorhydrate d'amprolium est unique en raison de son mécanisme d'action spécifique en tant qu'analogue de la thiamine. Contrairement aux autres coccidiostatiques, il entre directement en compétition avec la thiamine, le rendant très efficace contre les espèces d'Eimeria avec des problèmes de résistance minimes .

Applications De Recherche Scientifique

Amprolium Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying thiamine analogues and their interactions.

Biology: It is employed in research on Eimeria species and their metabolic pathways.

Medicine: It is used in veterinary medicine to control coccidiosis in poultry and other animals.

Industry: It is used as a feed additive to prevent coccidiosis in poultry, ensuring healthy growth and productivity

Mécanisme D'action

Amprolium Hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes for the absorption of thiamine by the Eimeria parasites, blocking the thiamine transporter. This blockage prevents the parasites from utilizing thiamine, which is essential for carbohydrate synthesis, thereby inhibiting their growth and proliferation .

Comparaison Avec Des Composés Similaires

Ethopabate: Another coccidiostat used in poultry.

Sulfonamides: Often used in conjunction with Amprolium Hydrochloride for enhanced efficacy.

Diclazuril: A different class of coccidiostat with a distinct mechanism of action

Uniqueness: Amprolium Hydrochloride is unique due to its specific mechanism of action as a thiamine analogue. Unlike other coccidiostats, it directly competes with thiamine, making it highly effective against Eimeria species with minimal resistance issues .

Propriétés

Numéro CAS |

102395-79-9 |

|---|---|

Formule moléculaire |

C18H25N3O2 |

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

N-(1-hydroxypropan-2-yl)-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23) |

Clé InChI |

MINFLCSDCVZVKX-UHFFFAOYSA-N |

SMILES |

CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |

SMILES canonique |

CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |

Synonymes |

L-2-(1-Skatyl-4-isonipecotamido)-1-propanol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B9191.png)